molecular formula C20H23N3O2 B2645467 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(1-phenylethyl)urea CAS No. 941908-79-8

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(1-phenylethyl)urea

Cat. No.: B2645467
CAS No.: 941908-79-8
M. Wt: 337.423
InChI Key: VBGDIYOUEUVSON-UHFFFAOYSA-N
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Description

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(1-phenylethyl)urea is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with an indole core, a methoxyethyl group, and a phenylethyl urea moiety, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(1-phenylethyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction using 2-methoxyethyl bromide and a suitable base.

    Formation of the Urea Moiety: The final step involves the reaction of the indole derivative with phenylethyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(1-phenylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(1-phenylethyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(1-phenylethyl)urea involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various enzymes and receptors, modulating their activity. The methoxyethyl and phenylethyl groups may enhance the compound’s binding affinity and selectivity towards these targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(1-phenylethyl)amine: Similar structure but with an amine group instead of a urea moiety.

    1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(1-phenylethyl)carbamate: Similar structure but with a carbamate group instead of a urea moiety.

    1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(1-phenylethyl)thiourea: Similar structure but with a thiourea group instead of a urea moiety.

Uniqueness

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(1-phenylethyl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the urea moiety can enhance its stability and binding interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[1-(2-methoxyethyl)indol-3-yl]-3-(1-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-15(16-8-4-3-5-9-16)21-20(24)22-18-14-23(12-13-25-2)19-11-7-6-10-17(18)19/h3-11,14-15H,12-13H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGDIYOUEUVSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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